molecular formula C19H22N2O5S B11228146 N-(2-ethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-ethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11228146
M. Wt: 390.5 g/mol
InChI Key: NJDZYSKBJXGPAW-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-3-25-16-10-6-4-8-14(16)20-19(22)18-12-13-21(27(2,23)24)15-9-5-7-11-17(15)26-18/h4-11,18H,3,12-13H2,1-2H3,(H,20,22)

InChI Key

NJDZYSKBJXGPAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine core.

    Introduction of the Methanesulfonyl Group: This is achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Attachment of the Ethoxyphenyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHOXYPHENYL)-2-THIOXO-THIAZOLIDIN-4-ONE: This compound shares the ethoxyphenyl group but has a different core structure.

    N-(2-ETHOXYPHENYL)-N’-(2-ETHYLPHENYL)-OXAMIDE: This compound has a similar ethoxyphenyl group but differs in the rest of its structure.

Uniqueness

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

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